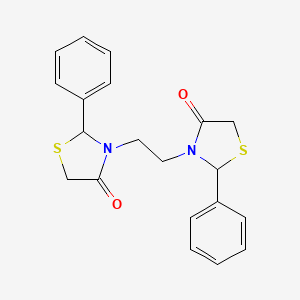
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis[2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] typically involves a multi-step process. The primary synthetic route includes the reaction of an amine, a carbonyl compound, and a mercapto acid. The reaction proceeds through the formation of an imine, followed by nucleophilic attack by sulfur and intramolecular cyclization, resulting in the formation of the thiazolidinone ring .
Industrial production methods often employ catalysts to enhance the efficiency and yield of the reaction. For example, β-cyclodextrin-SO3H has been used as a catalyst in the synthesis of thiazolidinone derivatives .
Análisis De Reacciones Químicas
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs
Medicine: It has shown potential as an anti-inflammatory and analgesic agent. .
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] involves its interaction with various molecular targets. For instance, its anti-inflammatory action is primarily due to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms .
Comparación Con Compuestos Similares
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] can be compared with other thiazolidinone derivatives, such as:
2-Aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinones: These compounds also exhibit COX-2 inhibitory activity but differ in their substitution patterns.
5-Arylidene-2-imino-4-thiazolidinones: These derivatives have been studied for their anti-inflammatory properties and show different pharmacokinetic profiles.
3,3’-(1,2-Ethanediyl)-bis[2-aryl-4-thiazolidinones]: These compounds have similar anti-inflammatory and analgesic activities but vary in their stereochemistry and substitution patterns.
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis[2-phenyl-] lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
91122-51-9 |
|---|---|
Fórmula molecular |
C20H20N2O2S2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3-[2-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)ethyl]-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S2/c23-17-13-25-19(15-7-3-1-4-8-15)21(17)11-12-22-18(24)14-26-20(22)16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
Clave InChI |
JDXXRAJDMGVZCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CC=C2)CCN3C(SCC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


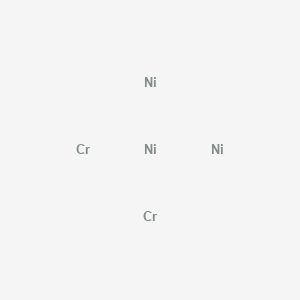
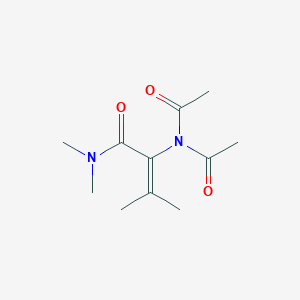
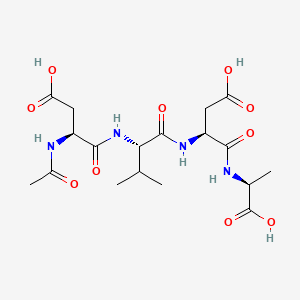
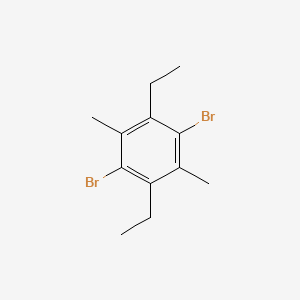

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
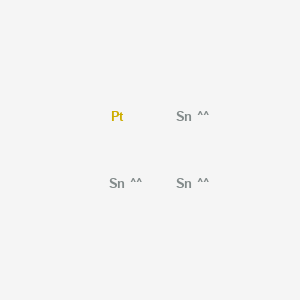
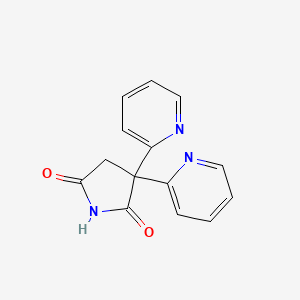
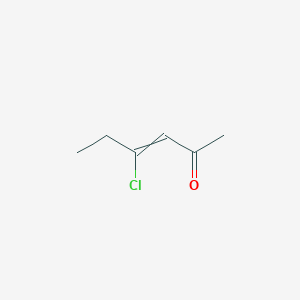
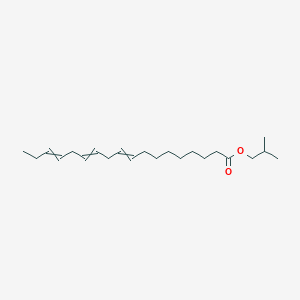
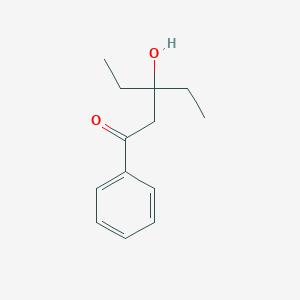
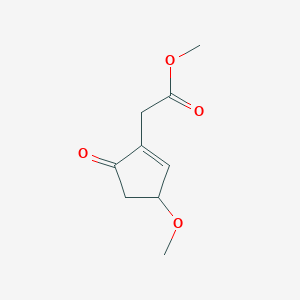
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
